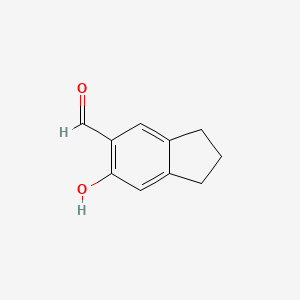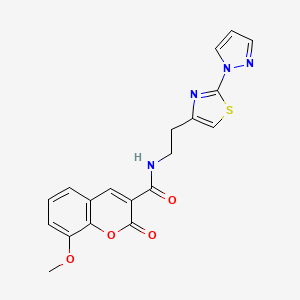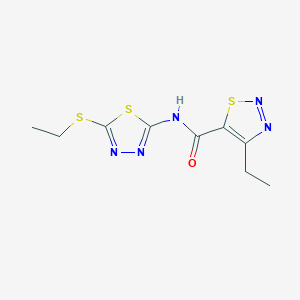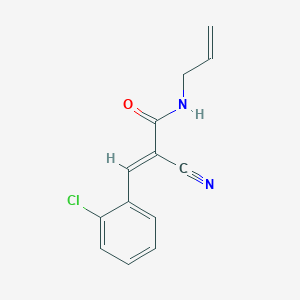
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride, also known as ADX-71441, is a novel compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. This compound belongs to the class of GABA-B receptor positive allosteric modulators, which have been shown to have anxiolytic, anticonvulsant, and analgesic effects.
作用機序
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride acts as a positive allosteric modulator of GABA-B receptors, which are metabotropic receptors that are widely distributed throughout the brain and spinal cord. GABA-B receptors are activated by the neurotransmitter GABA, which inhibits neurotransmitter release and neuronal excitability. This compound enhances the activity of GABA-B receptors by increasing the affinity of the receptor for GABA, which results in increased inhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects in preclinical studies. These effects are believed to be mediated through the positive modulation of GABA-B receptors. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has several advantages for lab experiments. It has a high selectivity for GABA-B receptors, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited stability in the presence of light and air.
将来の方向性
There are several future directions for the study of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride. One potential application is in the treatment of anxiety and depression, which are common neurological disorders that are often treated with benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This compound may offer an alternative treatment option with fewer side effects. Another potential application is in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in preclinical studies and may offer a new treatment option for epilepsy. Finally, this compound may have potential applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia, where it has been shown to improve cognitive function in animal models.
合成法
The synthesis of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride was first reported by Adxneurosciences, a French biopharmaceutical company, in 2014. The synthesis involves the reaction of 4-bromo-2,2-dimethyloxolane with ammonia, followed by the addition of sodium cyanoborohydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain this compound in its hydrochloride salt form.
科学的研究の応用
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as anticonvulsant and analgesic effects. These effects are believed to be mediated through the positive modulation of GABA-B receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
特性
IUPAC Name |
(3S,4R)-4-amino-2,2-dimethyloxolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2)5(8)4(7)3-9-6;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBEOAPEUGADX-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)




![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)



![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)